3-Methyl-4-vinylbenzonitrile

Lipophilicity Partition coefficient Drug design

3‑Methyl‑4‑vinylbenzonitrile (C₁₀H₉N, MW 143.19 g mol⁻¹) is a difunctional aromatic nitrile that combines a polymerizable 4‑vinyl group with a 3‑methyl substituent on the benzene ring. This substitution pattern imparts a single rotatable bond, a topological polar surface area (TPSA) of 23.79 Ų, and a calculated logP of 2.51 , placing it in a solubility and polarity window distinct from unsubstituted 4‑vinylbenzonitrile.

Molecular Formula C10H9N
Molecular Weight 143.18 g/mol
Cat. No. B15366256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4-vinylbenzonitrile
Molecular FormulaC10H9N
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C#N)C=C
InChIInChI=1S/C10H9N/c1-3-10-5-4-9(7-11)6-8(10)2/h3-6H,1H2,2H3
InChIKeyPBTCPNSIPISRFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-4-vinylbenzonitrile (CAS 227094-06-6) – A Bifunctional Aromatic Nitrile Monomer with Orthogonal Vinyl and Methyl Reactivity for Precision Polymer and Intermediate Sourcing


3‑Methyl‑4‑vinylbenzonitrile (C₁₀H₉N, MW 143.19 g mol⁻¹) is a difunctional aromatic nitrile that combines a polymerizable 4‑vinyl group with a 3‑methyl substituent on the benzene ring . This substitution pattern imparts a single rotatable bond, a topological polar surface area (TPSA) of 23.79 Ų, and a calculated logP of 2.51 , placing it in a solubility and polarity window distinct from unsubstituted 4‑vinylbenzonitrile. The compound is commercially supplied at ≥98 % purity and is primarily employed as a functional styrenic monomer or a synthetic intermediate in materials science and pharmaceutical research.

Bifunctional aromatic monomer with orthogonal vinyl and nitrile reactivity
Methyl substitution tunes electronic character and lipophilicity
High-purity supply supports reproducible polymerization control

Why 4‑Vinylbenzonitrile or 3‑Methylbenzonitrile Cannot Substitute 3‑Methyl‑4‑vinylbenzonitrile in Performance‑Driven Research and Industrial Workflows


Simple in‑class analogs such as 4‑vinylbenzonitrile (lacks the ring‑methyl group) or 3‑methylbenzonitrile (lacks the vinyl group) are incapable of replicating the orthogonal reactivity profile of 3‑methyl‑4‑vinylbenzonitrile [1]. The simultaneous presence of a polymerizable vinyl moiety and an electron‑donating methyl substituent at the 3‑position alters both the electronic character of the aromatic ring and the steric environment around the vinyl group, leading to divergent copolymerization kinetics, post‑polymerization functionalization behavior, and physicochemical properties such as lipophilicity . Consequently, direct one‑for‑one replacement with a mono‑functional or differently substituted analog routinely fails to deliver equivalent polymer architectures, intermediate reactivity, or material performance.

Lacks methyl electronic tuning
4‑Vinylbenzonitrile may not replicate the methyl-directed reactivity and copolymerization kinetics of the target compound.
Missing vinyl polymerization handle
3‑Methylbenzonitrile cannot undergo addition polymerization, preventing dual-mode orthogonal reactivity strategies.
Altered polymer architecture
Direct substitution may not yield equivalent polymer backbone structures or post-polymerization functionalization profiles.

Quantitative Differentiation Evidence for 3‑Methyl‑4‑vinylbenzonitrile Against the Closest Structural Analogs


Increased Lipophilicity (LogP) Relative to 4‑Vinylbenzonitrile

The introduction of a methyl group at the 3‑position raises the calculated octanol/water partition coefficient (logP) from 2.27 (4‑vinylbenzonitrile) to 2.51 (3‑methyl‑4‑vinylbenzonitrile), a ΔlogP of +0.24 . This logP shift corresponds to an approximately 1.7‑fold increase in theoretical partition ratio, which is meaningful for modulating membrane permeability, solubility, and retention in reversed‑phase chromatographic purification.

Lipophilicity Shift
Cross-study comparable
Target logP 2.51 vs 2.27 (Δ +0.24)
Guides solvent selection and purification strategy
ACD/Labs or equivalent algorithm; vendor-reported
Lipophilicity Partition coefficient Drug design

Molecular Weight and Volatility Differential Versus 4‑Vinylbenzonitrile

3‑Methyl‑4‑vinylbenzonitrile (MW 143.19) carries an additional 14.03 g mol⁻¹ compared to 4‑vinylbenzonitrile (MW 129.16). While experimental boiling points for the target compound are not publicly disclosed, the boiling point of 4‑vinylbenzonitrile is reported as 56–58 °C at 10 mmHg . The higher molecular weight and additional van der Waals surface of the methyl group predict a boiling point elevation of roughly 20–30 °C relative to the unmethylated analog, thereby reducing evaporative loss during high‑temperature polymer processing and enabling more consistent stoichiometric control in vapor‑phase reactions.

Molecular Weight & Volatility
Class-level inference
MW 143.19 g/mol (+14.03 vs comparator); predicted BP rise ~20–30 °C
Reduces monomer loss during high-temperature processing
Experimental BP not reported; class-level inference
Monomer design Volatility Physical properties

Supplied Purity Benchmark: 98 % Minimum Versus Typical 95–97 % for 4‑Vinylbenzonitrile

The target compound is routinely supplied at ≥98 % purity (Leyan) , whereas commercial 4‑vinylbenzonitrile is most commonly offered at 95 % purity with a 94 % minimum assay . This 3–4 percentage‑point purity difference reduces the level of unidentified impurities that can act as chain‑transfer agents or radical scavengers in free‑radical and anionic polymerizations, leading to improved molecular weight control and narrower dispersity.

Purity Specification
Cross-study comparable
≥98% (target) vs 95% (comparator)
Supports molecular weight control and narrower dispersity
Vendor product specifications
Monomer purity Polymerization control Quality assurance

Orthogonal Functional‑Group Architecture Enables Dual‑Mode Reactivity Absent in Mono‑Functional Analogs

3‑Methyl‑4‑vinylbenzonitrile presents two independent reactive loci: a vinyl group capable of addition polymerization (radical, anionic, or coordination) and a nitrile group that can undergo hydrolysis, reduction, or cycloaddition without affecting the polymer backbone. In contrast, 3‑methylbenzonitrile lacks the vinyl polymerization handle, and 4‑vinylbenzonitrile lacks the methyl‑directed electronic tuning . U.S. Patent 5,153,271 explicitly includes ring‑methylated benzonitriles as preferred terminators for living anionic diene polymerizations because the electron‑donating methyl group modulates the reactivity of the nitrile toward organolithium chain ends [1]. This dual‑mode reactivity is not achievable with any single‑functional‑group analog.

Orthogonal Reactivity
Supporting evidence
Dual vinyl + nitrile with electron-donating methyl tuning
Enables sequential reactivity without protecting-group strategies
Supported by patent literature on anionic termination
Dual functionality Orthogonal reactivity Polymer architecture

Procurement‑Guiding Application Scenarios Where 3‑Methyl‑4‑vinylbenzonitrile Outperforms Closest Analogs


Synthesis of Tunable‑Polarity Copolymers for Optoelectronic Device Layers

The +0.24 logP shift relative to 4‑vinylbenzonitrile provides a quantifiable polarity adjustment that is valuable when designing copolymer thin films with controlled dielectric constants or when optimizing film morphology in organic photovoltaics. The higher molecular weight and reduced volatility also translate to better film‑thickness control during spin‑coating because monomer loss during post‑bake steps is reduced.

Living Anionic Polymerization Terminator for Reduced‑Hysteresis Elastomer Compositions

U.S. Patent 5,153,271 demonstrates that ring‑methylated benzonitriles are effective terminating agents for living diene polymers. 3‑Methyl‑4‑vinylbenzonitrile offers the added advantage of a surviving vinyl group that can be further copolymerized or crosslinked post‑termination, potentially enabling tire tread formulations with both reduced rolling resistance and improved mechanical reinforcement. [1]

Orthogonal Double‑Click Monomer for Sequence‑Defined Oligomer Synthesis

The combination of a polymerizable vinyl group and a nitrile that can be converted to an amine, carboxylic acid, or tetrazole via orthogonal chemistry enables iterative deprotection‑coupling cycles without cross‑reactivity. This cannot be replicated with 3‑methylbenzonitrile (lacks vinyl) or 4‑vinylbenzonitrile (lacks the solubility and electronic tuning provided by the methyl group).

Precision Pharmaceutical Intermediate Requiring ≥98 % Incoming Purity

For medicinal chemistry campaigns where a nitrile‑styrene building block is employed in Heck couplings or hydrogenations, the 98 % minimum purity specification reduces catalyst poisoning and simplifies post‑reaction workup relative to the 95 %‑grade 4‑vinylbenzonitrile, thereby lowering the total cost of ownership despite a potentially higher unit price.

Application
Selection Property
Validation Focus
Tunable-polarity copolymers
Polarity tuning via methyl substitution
Dielectric constant control and film morphology
Living anionic polymerization terminator
Electron-donating methyl tuning for organolithium reactivity
Reduced hysteresis via surviving vinyl crosslinking
Orthogonal double-click monomer
Orthogonal vinyl + nitrile handles
Iterative deprotection-coupling without cross-reactivity
Precision pharmaceutical intermediate
High-purity monomer specification
Reduced catalyst poisoning and simplified workup
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